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molecular formula C11H18O B8787296 1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)ethan-1-one CAS No. 25915-53-1

1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)ethan-1-one

Cat. No. B8787296
M. Wt: 166.26 g/mol
InChI Key: WLTIDHLMFJRJHE-UHFFFAOYSA-N
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Patent
US07250536B2

Procedure details

To trans 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-ethanone (4.52 mol; trans/cis=94/5 to 99/1, purity≧99%) stirred under nitrogen at 20° C. was added HBF4.OEt2 (4.54 mmol of HBF4) and [Ru(COD)(methallyl)2] (4.54 mmol) was added consecutively. The resulting solution was heated to 130° C. and stirred over 30 minutes at 130° C. under nitrogen. Afterwards, the resulting mixture was cooled to 20° C. and there was obtained a mixture comprising (% by weight of the final mixture, obtained by GC analysis):
Name
trans 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-ethanone
Quantity
4.52 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.54 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
Ru(COD)(methallyl)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C@@H:2]1[CH:7]=[CH:6][CH2:5][C:4]([CH3:9])([CH3:8])[C@H:3]1[C:10](=[O:12])[CH3:11].[H+].[B-](F)(F)(F)F.O(CC)CC>>[CH3:1][CH:2]1[CH:7]=[CH:6][CH2:5][C:4]([CH3:8])([CH3:9])[CH:3]1[C:10](=[O:12])[CH3:11] |f:1.2|

Inputs

Step One
Name
trans 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-ethanone
Quantity
4.52 mol
Type
reactant
Smiles
C[C@H]1[C@@H](C(CC=C1)(C)C)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Step Three
Name
Quantity
4.54 mmol
Type
reactant
Smiles
O(CC)CC
Name
Ru(COD)(methallyl)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
stirred over 30 minutes at 130° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Afterwards, the resulting mixture was cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
there was obtained a mixture
CUSTOM
Type
CUSTOM
Details
obtained by GC analysis):

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1C(C(CC=C1)(C)C)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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